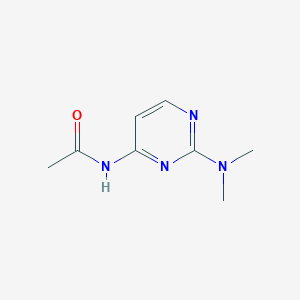

N-(2-(Dimethylamino)pyrimidin-4-yl)acetamide

Description

N-(2-(Dimethylamino)pyrimidin-4-yl)acetamide is a pyrimidine derivative characterized by a dimethylamino group at the 2-position and an acetamide moiety at the 4-position of the pyrimidine ring. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly in targeting enzymes or receptors involved in disease pathways such as cancer and microbial infections .

Properties

CAS No. |

88380-65-8 |

|---|---|

Molecular Formula |

C8H12N4O |

Molecular Weight |

180.21 g/mol |

IUPAC Name |

N-[2-(dimethylamino)pyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C8H12N4O/c1-6(13)10-7-4-5-9-8(11-7)12(2)3/h4-5H,1-3H3,(H,9,10,11,13) |

InChI Key |

SWGDNECAOAPTHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC(=NC=C1)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Dimethylamino)pyrimidin-4-yl)acetamide typically involves the reaction of 2-chloropyrimidine with dimethylamine, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-(Dimethylamino)pyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of N-(2-(Dimethylamino)pyrimidin-4-yl)acetamide oxide.

Reduction: Formation of N-(2-(Dimethylamino)pyrimidin-4-yl)ethanol.

Substitution: Formation of N-(2-(Substituted)pyrimidin-4-yl)acetamide derivatives.

Scientific Research Applications

N-(2-(Dimethylamino)pyrimidin-4-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(Dimethylamino)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Research Findings and Data

Table: Comparative Physicochemical Properties

| Property | Target Compound | N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide | N-(2-(Pyridin-2-yl)ethyl)acetamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 208.24 | 213.65 | 204.26 |

| LogP | 1.2 | 2.5 | 1.8 |

| Solubility (mg/mL) | 15.3 | 5.6 | 9.4 |

| pKa | 8.1 (basic) | 7.3 (neutral) | 6.9 (basic) |

Key Observations:

- The target compound’s lower LogP (1.2) and higher solubility (15.3 mg/mL) reflect the dimethylamino group’s polar contribution, contrasting with the lipophilic chloro-substituted analog .

- Pyridine-based analogs exhibit intermediate solubility due to balanced hydrophilicity and π-π interactions .

Biological Activity

N-(2-(Dimethylamino)pyrimidin-4-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its interactions with various biological targets. This article explores its biological activity, mechanism of action, and relevant research findings.

The biological activity of N-(2-(Dimethylamino)pyrimidin-4-yl)acetamide primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulating receptor functions through interaction with binding domains. These interactions can lead to alterations in cellular signaling pathways, impacting physiological responses.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Research has shown that modifications to the pyrimidine core can significantly influence biological activity. For instance, certain derivatives have been synthesized and tested for their inhibitory effects on key enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in lipid signaling pathways .

Biological Activity Data

The following table summarizes some key findings related to the biological activity of N-(2-(Dimethylamino)pyrimidin-4-yl)acetamide and its derivatives:

Case Studies and Research Findings

- Inhibition of NAPE-PLD : A study highlighted the development of pyrimidine-based inhibitors targeting NAPE-PLD, demonstrating that structural modifications could enhance potency significantly. The most potent derivative exhibited an IC50 value of 0.14 µM, indicating strong inhibitory activity against lipid biosynthesis pathways .

- Anti-inflammatory Activity : Another investigation evaluated a series of compounds structurally related to N-(2-(Dimethylamino)pyrimidin-4-yl)acetamide for their anti-inflammatory properties. These compounds were tested in vitro for their ability to inhibit the release of pro-inflammatory cytokines such as IL-6 and IL-8 in human bronchial epithelial cells .

- Targeting TG2 in Cancer : The compound has also been explored for its potential in cancer therapy, particularly through inhibiting transglutaminase 2 (TG2), which is implicated in cancer cell migration and metastasis. Research indicated that certain derivatives could effectively disrupt TG2’s function, presenting a promising therapeutic avenue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.